2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile
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Overview
Description
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 2-[hydroxy(3-pyridinyl)methyl]acrylonitrile . This compound is characterized by the presence of a hydroxyl group attached to a pyridine ring, which is further connected to a prop-2-enenitrile moiety.
Preparation Methods
The synthesis of 2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile typically involves the reaction of 3-pyridinepropanenitrile with appropriate reagents to introduce the hydroxyl and methylene groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.
Methylation: Addition of the methylene group through alkylation reactions.
Chemical Reactions Analysis
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes like dihydrofolate reductase (DHFR), leading to antitumor effects . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile can be compared with similar compounds such as:
3-(Hydroxymethyl)pyridine: Similar structure but lacks the nitrile group.
Pyridine derivatives: Various derivatives with different functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its combination of hydroxyl, methylene, and nitrile groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6,9,12H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLMTYVEFIXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CN=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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